Cas no 2171927-90-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpropanamidooxolane-3-carboxylic acid)

3-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-N,2-ジメチルプロパンアミドオキソラン-3-カルボン酸は、有機合成やペプチド化学において重要な保護基として利用される化合物です。特に、Fmoc(9-フルオレニルメトキシカルボニル)基を有しており、アミノ基の保護に優れた特性を示します。この化合物は、高い反応選択性と安定性を備え、温和な条件下で脱保護が可能です。また、オキソラン環とカルボン酸官能基を有するため、多様な修飾や誘導体化が可能であり、医薬品中間体や高分子材料の合成に有用です。その特異的な構造は、複雑な分子設計においても高い汎用性を発揮します。

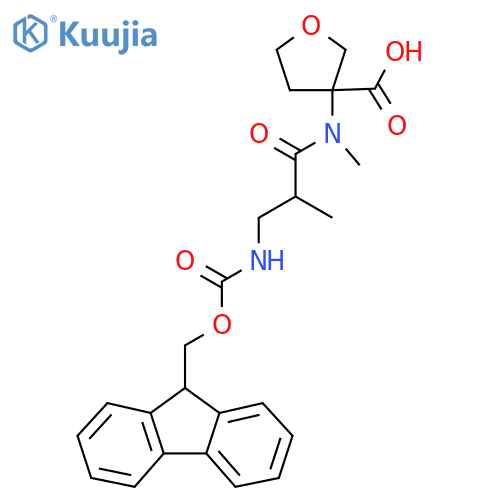

2171927-90-3 structure

商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpropanamidooxolane-3-carboxylic acid

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpropanamidooxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpropanamidooxolane-3-carboxylic acid

- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid

- 2171927-90-3

- EN300-1540789

-

- インチ: 1S/C25H28N2O6/c1-16(22(28)27(2)25(23(29)30)11-12-32-15-25)13-26-24(31)33-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,31)(H,29,30)

- InChIKey: VPDRPYZJFIMCLN-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(=O)O)(C1)N(C)C(C(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 452.19473662g/mol

- どういたいしつりょう: 452.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 722

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpropanamidooxolane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1540789-5.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1540789-100mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1540789-0.25g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1540789-10000mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1540789-1000mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1540789-0.1g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1540789-2500mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1540789-0.5g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1540789-1.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1540789-250mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpropanamido]oxolane-3-carboxylic acid |

2171927-90-3 | 250mg |

$3099.0 | 2023-09-26 |

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpropanamidooxolane-3-carboxylic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2171927-90-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpropanamidooxolane-3-carboxylic acid) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量